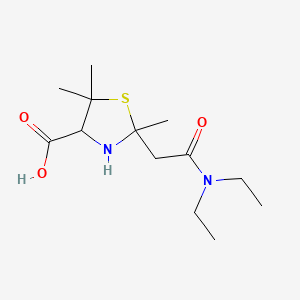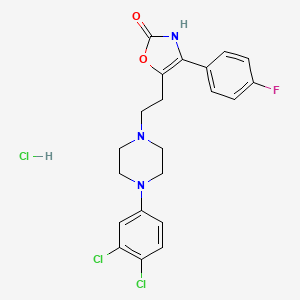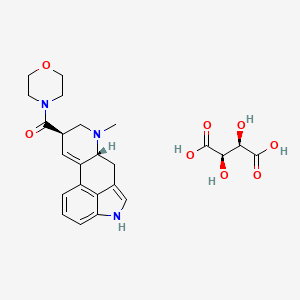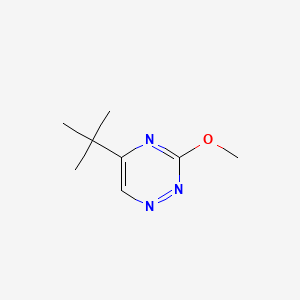
N-Morpholinyllysergamide tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Morpholinyllysergamide tartrate: is a derivative of ergine, known for its structural similarity to lysergic acid diethylamide. It is reported to have some lysergic acid diethylamide-like effects at doses ranging from 75 to 700 micrograms, with a shorter duration and fewer signs of cardiovascular stimulation and peripheral toxicity compared to lysergic acid diethylamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-Morpholinyllysergamide tartrate involves the reaction of lysergic acid with morpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The product is then purified using chromatographic techniques .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: : N-Morpholinyllysergamide tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: : N-Morpholinyllysergamide tartrate is used in chemical research to study its structural and functional properties. It serves as a model compound for understanding the behavior of lysergic acid derivatives .
Biology: : In biological research, this compound is investigated for its potential effects on cellular processes and its interaction with various biological targets .
Medicine: : The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to lysergic acid diethylamide makes it a candidate for studying the effects of lysergic acid derivatives on the central nervous system .
Industry: : this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its unique properties make it valuable for various industrial applications .
Mecanismo De Acción
Molecular Targets and Pathways: : N-Morpholinyllysergamide tartrate exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating the release of neurotransmitters and influencing various neural pathways .
Mechanism: : The compound’s mechanism of action involves binding to serotonin receptors, leading to changes in receptor conformation and subsequent activation of intracellular signaling pathways. This results in altered neurotransmitter release and modulation of neural activity .
Comparación Con Compuestos Similares
Similar Compounds
Lysergic acid diethylamide: Known for its potent hallucinogenic effects, lysergic acid diethylamide is structurally similar to N-Morpholinyllysergamide tartrate but has a longer duration of action and higher potency.
1cP-LSD: Another lysergic acid derivative with similar effects but different pharmacokinetic properties.
1B-LSD: A compound with similar structural features but distinct pharmacological effects.
Uniqueness: : this compound is unique due to its shorter duration of action and reduced cardiovascular and peripheral toxicity compared to lysergic acid diethylamide. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
119248-45-2 |
|---|---|
Fórmula molecular |
C24H29N3O8 |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
Clave InChI |
WWGJSUAZJZMMPW-AJLBZGGQSA-N |
SMILES isomérico |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


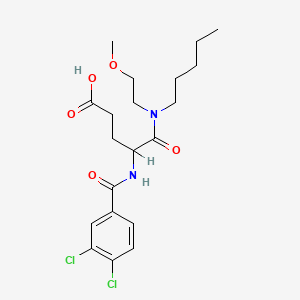
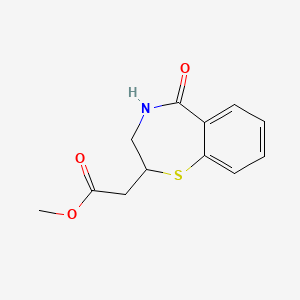
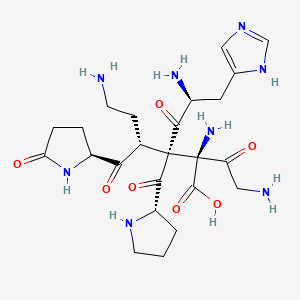
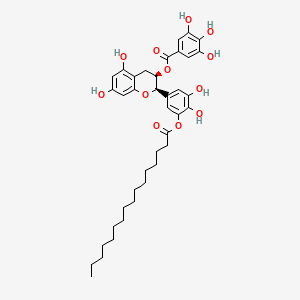

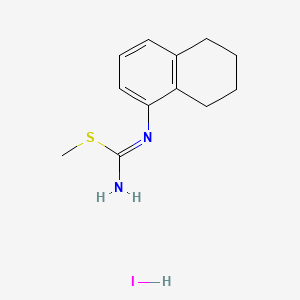
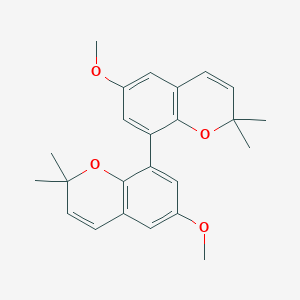
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12758056.png)
